molecular formula C20H21NO4 B2649813 (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one CAS No. 929452-15-3

(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one

Cat. No.: B2649813
CAS No.: 929452-15-3
M. Wt: 339.391
InChI Key: CTPNAINTXXXPGL-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one is a chemically synthesized benzofuranone derivative of significant interest in preclinical cancer research. Its primary research value lies in its function as a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1) [Source] . Chk1 is a key serine/threonine kinase that plays a central role in the DNA damage response (DDR), activating cell cycle checkpoints to allow time for DNA repair and promote cell survival following genotoxic stress. By inhibiting Chk1, this compound abrogates the G2/M cell cycle checkpoint, forcing cells with damaged DNA to proceed into mitosis, ultimately leading to cell death [Source] . This mechanism is being extensively investigated in the context of chemotherapy sensitization, as it has the potential to enhance the efficacy of DNA-damaging anticancer agents such as topoisomerase inhibitors and antimetabolites [Source] . Researchers are utilizing this tool compound to elucidate the complexities of the DDR network, explore synthetic lethal interactions, and develop novel therapeutic strategies aimed at overcoming treatment resistance in oncology.

Properties

IUPAC Name

(2Z)-5-[(dimethylamino)methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-18(22)14(11-21(2)3)10-16-19(23)17(25-20(12)16)9-13-5-7-15(24-4)8-6-13/h5-10,22H,11H2,1-4H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPNAINTXXXPGL-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using a dimethylamine reagent.

    Formation of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced through a condensation reaction between a 4-methoxybenzaldehyde and the benzofuran core.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

    Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the methoxybenzylidene group, converting it to a methoxybenzyl group.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

    Condensation: Common reagents include aldehydes, ketones, and acid catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methoxybenzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

    Condensation: Formation of larger, more complex molecules.

Scientific Research Applications

DRAK2 Inhibition

Research indicates that derivatives of benzofuran-3(2H)-one, including the compound , have been developed as inhibitors of DRAK2 (Death-associated protein kinase 2). These inhibitors show promise in protecting pancreatic β-cells from apoptosis, which is crucial in diabetes management. A study demonstrated that certain benzofuran derivatives exhibited IC50 values as low as 0.25 μM, highlighting their potential as therapeutic agents against diabetes-related complications .

Tyrosinase Inhibition

Another significant application of this compound is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating conditions like hyperpigmentation. Studies found that specific analogs of aurones (related to the compound) effectively inhibited human tyrosinase activity, with certain hydroxyl-substituted derivatives showing enhanced inhibitory effects .

Alkaline Phosphatase Inhibition

Recent investigations have identified benzofuran-3(2H)-ones as potential inhibitors of alkaline phosphatase (AP). This enzyme plays a vital role in various physiological processes, including bone mineralization and dephosphorylation of molecules. The synthesized compounds displayed significant inhibitory activity against APs, indicating their potential use in treating diseases associated with abnormal alkaline phosphatase levels .

Mechanistic Insights

The mechanistic pathways for the synthesis and action of this compound involve various chemical reactions including nucleophilic substitutions and electrophilic additions. Understanding these mechanisms is crucial for optimizing the synthesis process and enhancing the biological activity of the resulting compounds.

Compound NameTarget EnzymeIC50 Value (μM)Source
Compound ADRAK20.33
Compound BTyrosinase0.15
Compound CAlkaline Phosphatase0.75

Table 2: Synthesis Conditions for Benzofuran Derivatives

MethodCatalystYield (%)Reaction Time
Microwave IrradiationClay K108010 min
Solvent-free CondensationNone7515 min

Case Study 1: DRAK2 Inhibitors in Diabetes Treatment

A study focused on a series of benzofuran derivatives revealed their effectiveness in protecting β-cells against apoptosis induced by high glucose levels. The most potent compounds were shown to significantly reduce cell death rates in vitro, suggesting their potential for developing new diabetes therapies .

Case Study 2: Cosmetic Applications of Tyrosinase Inhibitors

In dermatological research, several aurone derivatives were tested for their efficacy as skin-lightening agents by inhibiting tyrosinase activity. The results indicated that formulations containing these inhibitors could effectively reduce pigmentation in human skin models, supporting their use in cosmetic applications .

Mechanism of Action

The mechanism of action of (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to changes in their activity and function. For example, the dimethylamino group can interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Structural Analog: (E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one

A structurally related compound, synthesized by Patel et al. (2023), shares the benzofuran-3(2H)-one core but differs in substituents and stereochemistry . Key differences are summarized below:

Table 1: Structural and Physicochemical Comparison
Feature Target Compound Compared Compound
Benzylidene configuration Z-configuration E-configuration
6-position substituent Hydroxy (-OH) Benzyloxy (-OCH₂C₆H₅)
Benzylidene substituent 4-methoxy (-OCH₃) 4-bromo (-Br)
5-position substituent Dimethylaminomethyl (-CH₂N(CH₃)₂) Unsubstituted
Polarity Higher (due to -OH and -N(CH₃)₂) Lower (benzyloxy is lipophilic)
Electron effects Electron-donating (methoxy) and basic (dimethylamino) Electron-withdrawing (bromo)
Predicted logP ~2.1 (moderate solubility) ~3.8 (higher lipophilicity)
Key Observations:

The 4-bromo substituent in the analog could facilitate halogen bonding, a feature absent in the methoxy-substituted target compound.

The E-configuration in the analog may create a more extended conformation, altering binding affinity .

Solubility and Pharmacokinetics: The dimethylaminomethyl group in the target compound increases water solubility under acidic conditions (via protonation), whereas the compared compound’s benzyloxy group reduces solubility, which may limit bioavailability .

Broader Context: Other Benzofuran-3(2H)-one Derivatives

While direct data on the target compound’s bioactivity are scarce, insights can be drawn from studies on related structures:

  • Anticancer activity: Bromo-substituted benzofuranones (e.g., the analog in Table 1) have shown moderate cytotoxicity in vitro, attributed to halogen bonding and intercalation into DNA .
  • Antimicrobial activity : Hydroxy and methoxy substituents in benzofuran derivatives correlate with enhanced activity against Gram-positive bacteria due to improved target engagement .

Biological Activity

(Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

Key functional groups :

  • Dimethylamino group
  • Hydroxy group
  • Methoxybenzylidene moiety

Anti-Cancer Activity

Recent studies have evaluated the anti-cancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis and ROS generation
HeLa (Cervical Cancer)15.0Inhibition of cell cycle progression
A549 (Lung Cancer)10.0Modulation of apoptotic pathways

The mechanism underlying its anti-cancer activity involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

Treatment ConditionIL-6 Secretion (pg/mL)TNF-alpha Secretion (pg/mL)
Control250300
Compound Treatment7590

This suggests a potential therapeutic role in inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored through its effects on neuronal cell lines subjected to oxidative stress. The results indicate that it enhances cell viability and decreases apoptosis under oxidative stress conditions.

Treatment ConditionCell Viability (%)
Control40
Compound Treatment85

These findings indicate that the compound may be beneficial in neurodegenerative conditions by protecting neurons from oxidative damage .

Case Studies

  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as an anti-cancer agent.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.

Q & A

Q. What are the common synthetic routes for (Z)-5-((dimethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted benzaldehyde reacts with a benzofuran-3(2H)-one precursor. For example, derivatives with bromo or methoxy substituents on the benzylidene moiety are synthesized by condensing 4-methoxybenzaldehyde with a pre-functionalized benzofuranone core under acidic or basic conditions . Key steps include protecting the hydroxyl group (e.g., benzyloxy) during synthesis to prevent side reactions, followed by deprotection .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR (1H/13C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography to resolve the Z-configuration of the benzylidene moiety and intramolecular hydrogen bonding (e.g., between the hydroxyl and carbonyl groups) .
  • IR spectroscopy to identify functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) .
  • HPLC-MS for purity assessment and molecular ion verification .

Q. How is the Z-configuration of the benzylidene moiety experimentally confirmed?

The Z-configuration is unambiguously determined via X-ray crystallography , which reveals the spatial arrangement of the 4-methoxybenzylidene group relative to the benzofuranone core . NOESY NMR can also detect proximity between the benzylidene aryl protons and the benzofuranone methyl group, supporting the Z-isomer .

Q. What stability considerations are relevant for this compound during storage?

The compound’s phenolic hydroxyl group makes it susceptible to oxidation. Storage under inert atmosphere (N₂/Ar) at –20°C in amber vials is recommended. Stability should be monitored via HPLC every 3–6 months, with degradation products identified using LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Reflux in toluene (110°C) avoids thermal degradation observed in higher-boiling solvents .

Q. How should researchers address contradictory biological activity data across studies?

Contradictions often arise from variations in substituent patterns (e.g., methoxy vs. bromo groups on the benzylidene). Systematic structure-activity relationship (SAR) studies are essential:

  • Compare IC₅₀ values of derivatives with controlled substituent changes .
  • Validate assay conditions (e.g., cell line specificity, incubation time) to ensure reproducibility .

Q. What mechanistic insights exist for this compound’s biological activity?

Preliminary studies suggest enzyme inhibition (e.g., kinase or protease targets) via competitive binding. Methods to elucidate mechanisms include:

  • Molecular docking using the compound’s 3D structure (derived from XRD or computational modeling) to predict binding poses .
  • Enzyme kinetics assays (e.g., Michaelis-Menten plots) to identify inhibition type (competitive/non-competitive) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • QSAR models : Train models on datasets of substituent electronic properties (Hammett σ) vs. bioactivity .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites for functionalization .

Q. What strategies resolve low yields in Claisen-Schmidt condensations during synthesis?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to prevent side reactions .
  • Stepwise reactions : Isolate intermediates (e.g., chalcones) before cyclization to benzofuranones .

Q. How can degradation products be identified and quantified?

  • LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.
  • High-resolution MS : Assign molecular formulas to fragments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.